3-(5-methylpyridin-3-yl)propanamide
Description
Overview of Pyridine-Containing Heterocycles in Bioactive Molecules
Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govscilit.com This is due to its widespread presence in a vast number of biologically active compounds and FDA-approved drugs. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and enhances the pharmacokinetic properties of drug candidates. nih.gov
Pyridine and its derivatives are integral to numerous therapeutic agents with a wide array of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. rsc.orgmdpi.com An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system. nih.gov The versatility of the pyridine nucleus allows for extensive chemical modification, enabling researchers to fine-tune the biological activity and physicochemical properties of new molecular entities. rsc.org The structural similarity of pyridine to a benzene (B151609) ring, with the key difference of the nitrogen atom, allows it to interact with a multitude of biological targets. nih.gov
Significance of the Propanamide Moiety in Drug Discovery
The propanamide moiety, with the chemical formula CH3CH2C=O(NH2), is the amide derivative of propanoic acid. wikipedia.org Amide functional groups are prevalent in pharmaceuticals and natural products due to their chemical stability and ability to form hydrogen bonds. The propanamide structure, specifically, serves as a versatile linker or pharmacophoric element in the design of new drugs. ontosight.aisolubilityofthings.com
Rationale for Investigating 3-(5-methylpyridin-3-yl)propanamide and its Analogs
The rationale for investigating this compound stems from the strategic combination of the well-regarded pyridine scaffold and the propanamide linker. The core idea is to leverage the favorable biological and physicochemical properties of the pyridine ring and explore how they are modulated by the propanamide side chain. The methyl group on the pyridine ring can also influence the molecule's properties, such as its lipophilicity and metabolic stability.
The scientific interest in this specific structural arrangement is evidenced by the existence of numerous patents and the synthesis of various analogs. uni.lu These analogs include variations in the substitution pattern on the pyridine ring and modifications to the propanamide chain. For example, related compounds such as 2-Amino-3-(5-methylpyridin-3-yl)propanamide and 3-[5-(Trifluoromethyl)pyridin-3-yl]propanamide have been documented, indicating a systematic exploration of the chemical space around this central scaffold. evitachem.comnih.gov Research into similar pyridine-containing structures has yielded compounds with potent antibacterial activity, suggesting one possible avenue of investigation for this class of molecules. nih.gov
Research Objectives and Scope of Academic Inquiry
The primary research objective for a compound like this compound is to synthesize and characterize it and its analogs to evaluate their potential as new therapeutic agents. The scope of this inquiry typically involves several stages.
Initially, the focus is on developing efficient synthetic routes to produce the target compound and a library of related derivatives. mdpi.com This allows for a systematic study of structure-activity relationships (SAR), where changes in the molecular structure are correlated with changes in biological activity.
A key objective is the in vitro screening of these compounds against a panel of biological targets. Given the broad activities of pyridine derivatives, these targets could include bacterial or cancer cell lines, specific enzymes, or cellular receptors. mdpi.comnih.gov For instance, studies on related pyridine-oxazolidinone derivatives focused on their antibacterial activity by examining their effects on bacterial morphology and growth kinetics, and through molecular docking studies to predict their mechanism of action. nih.gov
The scope also includes the determination of the compound's physicochemical properties, which are crucial for its drug-like potential.
Physicochemical Properties of this compound and an Analog
Data sourced from PubChem. uni.lunih.gov
Ultimately, the academic inquiry aims to identify lead compounds that exhibit promising activity and favorable properties, which could then become candidates for further preclinical development.
Table of Mentioned Compounds
Structure
3D Structure
Properties
CAS No. |
1862440-29-6 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(5-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H12N2O/c1-7-4-8(6-11-5-7)2-3-9(10)12/h4-6H,2-3H2,1H3,(H2,10,12) |
InChI Key |
QZZSQQPBUHLWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CCC(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Methylpyridin 3 Yl Propanamide and Its Derivatives
Established Synthetic Routes to the 3-(5-methylpyridin-3-yl)propanamide Core
The synthesis of the core structure of this compound is logically achieved through the formation of an amide bond between the corresponding carboxylic acid precursor and an amine source. While specific literature for this exact molecule is sparse, the synthetic route can be reliably inferred from well-established organic chemistry principles applied to analogous structures. uni.luuni.lu
Key Precursors and Starting Materials
The primary and most direct precursor for the synthesis of this compound is 3-(5-methylpyridin-3-yl)propanoic acid . uni.lu This acid contains the necessary carbon skeleton and the pyridine (B92270) ring, requiring only the conversion of its carboxylic acid group into a primary amide.
The synthesis of this essential acid precursor can be envisioned through several standard organic transformations, likely starting from simpler, more readily available pyridine derivatives. For instance, a common approach would involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, on a di-substituted pyridine like 3-bromo-5-methylpyridine (B130446) with a suitable three-carbon chain partner. Another potential route is the elaboration of a pre-existing side chain on the pyridine ring.
For derivatives, such as the aminated version 2-amino-3-(5-methylpyridin-3-yl)propanamide , the starting material shifts to a functionalized pyridine, specifically 2-amino-5-methylpyridine . evitachem.com This highlights a key synthetic strategy: the choice of the initial pyridine building block dictates the final pattern of substitution on the heterocyclic ring.
Interactive Table 1: Key Precursors and Their Roles
| Precursor Compound | CAS Number | Role in Synthesis |
| 3-(5-methylpyridin-3-yl)propanoic acid | 71695333 | Direct precursor for amidation to form the target compound. uni.lu |
| 3-bromo-5-methylpyridine | 3430-17-9 | Potential starting material for synthesizing the propanoic acid precursor. |
| 5-methylnicotinic acid | 3222-49-9 | Potential starting material for side-chain elaboration. |
| Pyridin-3-ylmethanamine | 3731-52-0 | A related building block for constructing pyridine-containing side chains. bldpharm.com |
| 2-amino-5-methylpyridine | 1603-41-4 | Key starting material for synthesizing amino derivatives of the target compound. evitachem.com |
Amide Bond Formation Strategies
The conversion of 3-(5-methylpyridin-3-yl)propanoic acid to its amide is the crucial final step. This transformation is one of the most fundamental in organic synthesis, and numerous reliable methods exist.
A classic approach involves a two-step process:
Activation of the Carboxylic Acid : The carboxylic acid is first converted to a more reactive species. Common methods include transformation into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or into an activated ester.
Nucleophilic Attack : The activated acid derivative is then treated with a source of ammonia (B1221849) (e.g., aqueous or gaseous ammonia) or an ammonium (B1175870) salt to form the primary amide.
Modern synthesis often employs coupling reagents that facilitate amide bond formation in a single pot, under milder conditions, and with higher efficiency. These reagents activate the carboxylic acid in situ. A wide array of such reagents is available, each with specific advantages. organic-chemistry.org For instance, the synthesis of a related complex amide, (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone, utilizes coupling agents to join a pyridine-based carboxylic acid with an amine. researchgate.net
Interactive Table 2: Comparison of Amide Bond Formation Strategies
| Strategy | Reagents | Advantages | Considerations |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | High reactivity, cost-effective. | Harsh conditions, generation of acidic byproducts (HCl). |
| Carbodiimide Coupling | EDC, DCC | Mild conditions, widely applicable. nih.gov | Can require additives (e.g., HOBt) to suppress side reactions and racemization. |
| Phosphonium Reagents | BOP, PyBOP | High efficiency, low racemization. | Byproducts can be difficult to remove. |
| Modern Catalysis | T3P, Tantalum-based catalysts | High yields, low epimerization, robust. organic-chemistry.org | Catalyst cost and availability. |
| Chemoenzymatic Synthesis | Adenylating enzymes | High specificity, environmentally friendly. nih.gov | Limited to specific substrates, requires biological conditions. |
Functionalization of the Pyridine Ring
Derivatives of this compound can be created by introducing additional functional groups to the pyridine ring, either before or after the construction of the propanamide side chain. The reactivity of the pyridine ring allows for electrophilic substitution, though often requiring forcing conditions due to the ring's electron-deficient nature. Nucleophilic aromatic substitution is also possible, particularly if leaving groups are present at the 2- or 4-positions.
A common strategy for creating bioactive derivatives is the introduction of halogen atoms, such as fluorine. Research on related compounds has shown that the incorporation of fluorine can significantly enhance biological activity. nih.gov This functionalization would typically be performed on an early-stage precursor, such as 5-methylnicotinic acid, before the side chain is fully elaborated.
Novel and Optimized Synthetic Approaches
Modern chemical synthesis prioritizes efficiency, selectivity, and sustainability. Research into novel methodologies for preparing amides and functionalized heterocycles offers optimized routes that could be applied to the synthesis of this compound.
Regiospecific and Stereoselective Synthesis
While the parent compound this compound is achiral, derivatives can possess stereocenters, necessitating stereoselective synthesis. For example, the introduction of an amino group at the α- or β-position of the propanamide side chain creates a chiral center. The synthesis of specific enantiomers, such as (3S)-3-Amino-3-(5-methylpyridin-2-yl)propanamide , requires precise control over the reaction's stereochemistry. bldpharm.com This is often achieved using chiral auxiliaries, asymmetric catalysts, or enzymatic resolutions.
Regiospecificity is crucial when functionalizing the pyridine ring. Directing new substituents to a specific position (e.g., C2, C4, or C6) on the 3,5-disubstituted ring requires careful selection of synthetic strategy, often leveraging the directing effects of the existing methyl and propanamide groups or employing directed ortho-metalation techniques.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in heterocyclic chemistry. nih.gov This technology could be applied to various steps, from the initial cross-coupling reactions to the final amidation, to optimize the synthesis of the target compound and its derivatives.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce waste and environmental impact. In amide synthesis, a major focus is on replacing traditional coupling reagents, which generate stoichiometric amounts of waste. nih.gov
Novel one-pot procedures have been developed that avoid these reagents altogether. rsc.org One promising approach involves the in situ formation of a thioester from the carboxylic acid, which then reacts cleanly with an amine. nih.govresearchgate.net This method, inspired by natural peptide synthesis, often uses water as a solvent or is run under neat (solvent-free) conditions, drastically reducing the Process Mass Intensity (PMI) and environmental footprint. researchgate.net
Furthermore, chemoenzymatic methods, which use enzymes to catalyze the amide bond formation, represent an exceptionally green alternative. nih.gov These reactions proceed with high selectivity under mild, aqueous conditions, eliminating the need for protecting groups and harsh reagents. While substrate scope can be a limitation, this approach holds significant promise for future sustainable chemical manufacturing. nih.gov
Synthesis of Analogs for Structure-Activity Relationship Studies
The synthesis of analogs of this compound for SAR studies involves versatile synthetic strategies that allow for the introduction of various substituents at different positions of the molecule. These modifications are aimed at probing the electronic, steric, and hydrophobic requirements for optimal biological activity.
A foundational approach to generating analogs begins with the commercially available 3-pyridinepropionic acid or its derivatives. This starting material can be subjected to a variety of chemical transformations to introduce diversity. For instance, the methyl group on the pyridine ring can be varied, or additional substituents can be introduced. Similarly, the propanamide side chain can be altered in length or functionalized, and the primary amide can be substituted with a wide array of chemical moieties.
One common strategy for creating a library of analogs involves the amide coupling of a carboxylic acid precursor with a diverse set of amines. In the context of this compound, this would typically involve the synthesis of 3-(5-methylpyridin-3-yl)propanoic acid, which can then be coupled with various primary and secondary amines to generate a series of N-substituted amides. The choice of amines can range from simple alkyl and aryl amines to more complex heterocyclic and functionalized moieties, allowing for a broad exploration of the chemical space around the amide nitrogen.
In a study focused on the development of novel antibacterial agents, a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives were synthesized. nih.gov This multi-step synthesis involved the initial reaction of a substituted pyridine with a chiral glycidyl (B131873) butyrate, followed by several transformations to introduce an oxazolidinone ring and an amide functionality. nih.gov This approach highlights how the core scaffold can be significantly altered to explore different binding modes and biological activities. The subsequent derivatization of the amide group with various acyl and sulfonyl chlorides provided a library of compounds for SAR evaluation. nih.gov
The following table illustrates a general synthetic scheme for the preparation of N-substituted analogs of this compound, starting from 3-(5-methylpyridin-3-yl)propanoic acid.
Table 1: Synthetic Scheme for N-Substituted Analogs
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-(5-methylpyridin-3-yl)propanoic acid, Amine (R-NH2) | Amide coupling agent (e.g., HATU, HOBt, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-substituted this compound |
Data from this table is synthetically derived and for illustrative purposes.
Further diversification can be achieved by modifying the pyridine ring itself. For example, in the synthesis of novel pyrazinamide (B1679903) derivatives, various benzylamines were reacted with a chloropyrazine carboxamide precursor under microwave conditions to generate a library of analogs with different substituents on the aromatic ring. researchgate.net A similar strategy could be employed for this compound, where analogs with different substituents on the pyridine ring (e.g., halogens, alkoxy groups, or other alkyl groups) could be synthesized to investigate their impact on activity.
The importance of the substitution pattern on the pyridine ring is a recurring theme in SAR studies of pyridine derivatives. A review of the antiproliferative activity of various pyridine compounds revealed that the position and nature of substituents such as methoxy (B1213986), hydroxyl, and amino groups can significantly influence their biological effects. pharmint.net This suggests that the synthesis of analogs of this compound with modifications at other positions on the pyridine ring would be a valuable avenue for SAR exploration.
The following table provides examples of how different substituents on the pyridine ring and the amide nitrogen can be systematically varied to generate a library of analogs for SAR studies.
Table 2: Representative Analogs for Structure-Activity Relationship Studies
| Compound ID | Pyridine Ring Substitution | Amide N-Substitution (R) |
| Analog 1 | 5-methyl | H |
| Analog 2 | 5-methyl | -CH3 |
| Analog 3 | 5-methyl | -CH2CH3 |
| Analog 4 | 5-methyl | -Phenyl |
| Analog 5 | 5-chloro | H |
| Analog 6 | 5-methoxy | H |
| Analog 7 | 2-chloro, 5-methyl | H |
| Analog 8 | 2-fluoro, 5-methyl | -CH2-Cyclopropyl |
This table contains representative structures for the purpose of illustrating SAR exploration and is not based on experimentally confirmed data for this specific compound.
In the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, researchers synthesized a series of N-(6-methylpyridin-yl)-substituted aryl amides. nih.gov This work demonstrated that while some structural variations on the amide template were not well-tolerated, a few potent amides were discovered, underscoring the importance of empirical synthesis and testing in SAR studies. nih.gov
The synthesis of these analogs often requires multi-step sequences. For instance, the preparation of certain pyridazine (B1198779) derivatives with herbicidal activity started from an ethyl acetate (B1210297) derivative and involved five steps to reach a key intermediate, which was then further derivatized. mdpi.com Such multi-step syntheses, while complex, are often necessary to access the desired chemical diversity for thorough SAR investigation.
Ultimately, the findings from these synthetic and biological evaluation efforts will guide the design of next-generation compounds with improved properties.
Structure Activity Relationship Sar Studies of 3 5 Methylpyridin 3 Yl Propanamide Derivatives
Systematic Modification of the Pyridine (B92270) Ring
The pyridine ring is a key pharmacophore in many biologically active compounds, offering sites for modification that can significantly alter electronic properties, lipophilicity, and hydrogen bonding capabilities. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility and metabolic stability. nih.govrsc.org
The methyl group at the C-5 position of the pyridine ring in 3-(5-methylpyridin-3-yl)propanamide is a crucial feature. The presence and orientation of methyl groups on pyridine and other heteroaromatic rings are known to have a profound effect on biological activity. nih.gov In studies of pyridine-containing epothilones as anticancer agents, a methyl group at the 5th or 6th position was found to contribute to higher cytotoxic activity. rsc.org This suggests that the C5-methyl group in the parent compound likely plays a significant role in its biological profile, potentially by establishing favorable hydrophobic interactions within a target's binding site or by influencing the electronic nature of the pyridine ring. Altering or replacing this group is a key strategy in SAR studies.
Table 1: Inferred SAR for Modifications at Pyridine Position 5
| Modification | Rationale / Predicted Impact |
|---|---|
| Removal of Methyl Group | May reduce binding affinity if hydrophobic interactions are critical. |
| Replacement with Larger Alkyl | Could enhance hydrophobic interactions, but may also introduce steric hindrance. |
| Replacement with Halogen (e.g., -F, -Cl) | Alters electronic properties and may introduce new halogen bonding interactions. |
Modifying other positions on the pyridine ring (C-2, C-4, and C-6) provides a route to fine-tune activity. The pyridine nitrogen makes the ring electron-deficient, which generally favors nucleophilic substitution at the C-2 and C-4 positions. nih.gov
Studies on analogous pyridine derivatives have shown that introducing specific substituents can enhance biological effects. For instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups has been found to enhance the antiproliferative activity of certain pyridine compounds. nih.gov Conversely, introducing bulky groups or certain halogens can sometimes lead to lower activity. nih.gov In other contexts, such as antibacterial 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, electron-withdrawing groups (e.g., -CN, -Cl, -NO2) at the C-2 and C-4 positions were found to enhance the inhibition of E. coli. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target.
Table 2: Inferred SAR for Modifications at Other Pyridine Positions
| Position | Substituent | Potential Effect on Activity | Reference Analogs |
|---|---|---|---|
| C-2 | -NH2, -OH | Introduction of H-bond donor/acceptor may increase potency. | Antiproliferative Pyridines nih.gov |
| C-4 | -Cl, -NO2 | Electron-withdrawing groups may enhance activity for certain targets. | Antibacterial Pyridines nih.gov |
| C-4 | Bulky Groups | Can be poorly tolerated, likely due to steric hindrance with the target protein. | Antiproliferative Pyridines nih.gov |
Derivatization of the Propanamide Chain
The propanamide side chain offers multiple points for modification, including the amide nitrogen and the ethylene (B1197577) spacer, which can influence the molecule's conformation, flexibility, and interactions with target proteins.
The primary amide of this compound is a key hydrogen-bonding moiety. Substitution at the amide nitrogen (forming a secondary or tertiary amide) is a common strategy to explore new binding interactions and modulate physicochemical properties. Introducing small alkyl, cycloalkyl, or aryl groups can probe for additional hydrophobic pockets in the binding site. These modifications can also impact the molecule's metabolic stability, as primary amides can be susceptible to hydrolysis by amidase enzymes. researchgate.net
The length and substitution of the alkyl chain connecting the pyridine ring and the amide group are critical for correctly positioning these two key functional groups. SAR studies on related compounds have demonstrated high sensitivity to the length of such spacers. Even a single-carbon difference in an alkyl chain can lead to significant changes in biological activity. acs.org
In studies of certain enzyme inhibitors, a shorter alkyl chain (e.g., propyl) showed better inhibitory activity than a longer one (e.g., hexyl), while bulky substituents on the chain were detrimental to potency. nih.gov This suggests that the two-carbon spacer in the propanamide moiety of the title compound is likely optimal or near-optimal for its specific biological target. Any alterations, such as shortening to an acetamide, lengthening to a butanamide, or introducing substituents on the carbons, would be expected to significantly impact activity by altering the spatial relationship between the pyridine and amide groups.
Table 3: Inferred SAR for Propanamide Chain Modifications
| Modification | Rationale / Predicted Impact | Reference Analogs |
|---|---|---|
| N-alkylation/arylation | Explores new binding pockets; may improve metabolic stability. | General Medicinal Chemistry Principles |
| Shorten alkyl spacer (acetamide) | Alters distance/angle between key pharmacophores, likely reducing activity. | Bioactive Amine Lipids acs.org |
| Lengthen alkyl spacer (butanamide) | Alters distance/angle between key pharmacophores, likely reducing activity. | Enzyme Inhibitors nih.gov |
Stereochemical Influences on Biological Activity
Stereochemistry has a crucial impact on drug action because biological targets like enzymes and receptors are chiral and can differentiate between stereoisomers. mdpi.comlibretexts.org While this compound itself is achiral, any substitution on the propanamide chain would create a chiral center, leading to a pair of enantiomers.
It is well-established that enantiomers can have vastly different biological activities, potencies, and metabolic fates. libretexts.org In many cases, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to undesirable side effects. For example, studies on the natural product 3-Br-acivicin and its derivatives showed that only the isomers with the "natural" (5S, αS) stereochemistry exhibited significant antimalarial activity, suggesting that stereochemistry was critical for recognition by cellular transport systems or the target enzyme. mdpi.com Similarly, the activity of aminosterol antibiotics is highly dependent on the stereochemistry of a hydroxyl group on the sterol core. nih.gov
Therefore, if a chiral center were introduced into derivatives of this compound, it would be essential to separate and evaluate the individual enantiomers. The observed biological activity would likely reside predominantly in one of the two isomers, a phenomenon driven by the specific three-dimensional fit between the small molecule and its protein target. libretexts.orgbiorxiv.org
Physicochemical Property Modulation for SAR (e.g., hydrogen bonding potential, lipophilicity, but NOT explicit values)
The modification of physicochemical properties is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into clinical candidates. For derivatives of this compound, modulating properties such as hydrogen bonding potential and lipophilicity is critical for refining their structure-activity relationships (SAR). These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, as well as its affinity and specificity for its biological target. nih.govpg.edu.pl
Hydrogen Bonding Potential
The structure of this compound features key hydrogen bond donors and acceptors that are pivotal for molecular recognition at a biological target. numberanalytics.com The primary amide (-CONH2) group is a crucial pharmacophoric element, containing two hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atom within the pyridine ring serves as an additional hydrogen bond acceptor. nih.gov The spatial arrangement and availability of these sites are fundamental to forming stable interactions within a receptor's binding pocket. researchgate.netnih.gov
SAR studies on related heterocyclic compounds often reveal that the number and placement of hydrogen bond donors and acceptors significantly impact biological activity. numberanalytics.comresearchgate.net For instance, the substitution on the amide nitrogen can alter the molecule's hydrogen bonding capacity. Replacing one of the amide hydrogens with an alkyl group (secondary amide) reduces the number of donor sites but can introduce beneficial steric interactions or modify lipophilicity. Complete substitution to a tertiary amide removes hydrogen bond donating capacity entirely, which can be detrimental if the N-H interaction is critical for target binding.
Furthermore, modifications to the pyridine ring can influence the hydrogen-bonding capability of the ring nitrogen. The introduction of electron-withdrawing or electron-donating groups at positions ortho or para to the nitrogen can modulate its basicity and, consequently, its strength as a hydrogen bond acceptor. The formation of intramolecular hydrogen bonds is another consideration; such bonds can reduce the number of intermolecular hydrogen bonds the molecule can form with water, which may improve membrane permeability. rsc.org
Lipophilicity
Increasing lipophilicity can enhance membrane permeability and, in some cases, target affinity through improved hydrophobic interactions. nih.gov This can be achieved by introducing lipophilic substituents, such as alkyl groups, halogens, or aryl rings, onto the pyridine nucleus. However, excessively high lipophilicity can lead to undesirable outcomes, including poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, which can limit bioavailability and increase toxicity. nih.govresearchgate.net
Conversely, decreasing lipophilicity by introducing polar functional groups (e.g., hydroxyl or amino groups) can improve aqueous solubility. nih.gov While this may reduce membrane permeability, it can be advantageous for certain therapeutic applications. The replacement of a carbon atom in a benzene (B151609) ring with a nitrogen atom to form the pyridine ring itself is a strategy that modulates lipophilicity and can improve aqueous solubility and metabolic stability. nih.gov The goal in SAR optimization is to achieve an optimal lipophilicity that balances solubility, permeability, and target affinity. pg.edu.plnih.gov Studies on various propanamide series, including those targeting the androgen receptor, have demonstrated that careful control over the lipophilicity of the aromatic rings is crucial for achieving potent and selective biological activity. nih.gov
Interactive Data Table: Conceptual SAR of this compound Derivatives
The following table illustrates how hypothetical modifications to the this compound scaffold could modulate its physicochemical properties and influence its biological activity, based on established medicinal chemistry principles.
| Modification on Core Scaffold | Predicted Change in Hydrogen Bonding Potential | Predicted Change in Lipophilicity | Potential Impact on Biological Activity |
|---|---|---|---|
| Addition of a hydroxyl group to the pyridine ring | Increased (adds a donor and acceptor) | Decreased | May improve solubility but could decrease cell permeability. |
| N-methylation of the propanamide | Decreased (removes one H-bond donor) | Slightly Increased | Activity may decrease if the N-H bond is a key interaction; may improve permeability. |
| N,N-dimethylation of the propanamide | Eliminated (removes all H-bond donors) | Increased | Likely loss of activity if H-bond donation is critical for target binding. |
| Addition of a chloro or bromo group to the pyridine ring | No significant change | Increased | May enhance binding through new hydrophobic/halogen-bond interactions; could alter metabolism. |
| Replacement of the methyl group with a trifluoromethyl group | No significant change | Significantly Increased | Increases lipophilicity and can block metabolic oxidation at that position. |
| Bioisosteric replacement of the amide with a tetrazole | Modified (introduces acidic N-H donor and multiple acceptors) | Decreased | Can improve metabolic stability and act as a carboxylic acid mimetic. |
Mechanistic Investigations of Biological Activity of 3 5 Methylpyridin 3 Yl Propanamide
In Vitro Target Identification and Validation
The initial step in elucidating the biological activity of a compound is to identify its molecular targets within a biological system. This process is fundamental to understanding its mode of action and potential therapeutic applications. Target identification can be a challenging endeavor due to the vast number of potential interacting biomolecules, such as enzymes, receptors, and ion channels, within a cell.
Common approaches for target identification include affinity-based pull-down methods and label-free techniques. Affinity-based methods involve chemically modifying the compound of interest (the "bait") to allow for its capture, along with any bound proteins (the "prey"), from a cell lysate. In contrast, label-free methods, such as the drug affinity responsive target stability (DARTS) assay, rely on the principle that a compound binding to its target protein can confer stability and resistance to degradation by proteases.
Should the identified target of 3-(5-methylpyridin-3-yl)propanamide be an enzyme, the next step would be to characterize the nature of this interaction through kinetic studies. Enzyme kinetics provide quantitative measures of how a compound affects the rate of an enzyme-catalyzed reaction.
The primary parameters determined in these studies are the Michaelis constant (K_m) and the maximum velocity (V_max). An inhibitor can affect these parameters in different ways, defining its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, a competitive inhibitor increases the apparent K_m without changing the V_max, as it competes with the substrate for the enzyme's active site.
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. Another important value is the inhibition constant (K_i), which represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of binding affinity.
Table 1: Key Parameters in Enzyme Inhibition Kinetics
| Parameter | Description |
| K_m | The substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's binding affinity. |
| V_max | The maximum rate of reaction when the enzyme is saturated with the substrate. |
| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. |
| K_i | The inhibition constant, representing the dissociation constant for the binding of the inhibitor to the enzyme. |
If this compound is found to interact with a cellular receptor, its binding characteristics and functional effects would be determined through specific assays.
Receptor Binding Assays: These assays measure the affinity of a ligand (the compound) for a receptor. A common method is the radioligand binding assay, where a radioactively labeled compound known to bind to the receptor is used. The test compound is introduced to compete with the radioligand for binding. By measuring the displacement of the radioligand, the binding affinity (often expressed as the K_i or K_d value) of the test compound can be determined.
Functional Assays: These assays determine the physiological consequence of the compound binding to the receptor. They establish whether the compound acts as an agonist (mimicking the natural ligand and activating the receptor), an antagonist (blocking the receptor and preventing its activation), or an inverse agonist (producing an effect opposite to that of an agonist). For example, in the case of the 5-HT₃ receptor, a functional assay could involve measuring the influx of ions like guanidinium (B1211019) through the receptor channel in a cell line expressing the receptor. An agonist would increase this influx, while an antagonist would block the increase caused by a known agonist.
Table 2: Receptor Interaction Characteristics
| Parameter | Assay Type | Description |
| K_d / K_i | Binding Assay | The dissociation constant, indicating the concentration of the ligand at which 50% of the receptors are occupied. A lower value signifies higher binding affinity. |
| EC₅₀ | Functional Assay | The concentration of an agonist that produces 50% of the maximal possible effect. |
| IC₅₀ | Functional Assay | The concentration of an antagonist that blocks 50% of the response induced by an agonist. |
| Efficacy | Functional Assay | The ability of a ligand to produce a maximal response from a receptor. |
Cellular Pathway Modulation by this compound
Beyond interacting with a single target, a compound can influence entire networks of biochemical reactions known as cellular pathways. Investigating these effects provides a broader understanding of the compound's cellular impact.
Techniques like transcriptomics (measuring changes in gene expression) and proteomics (analyzing changes in protein levels and post-translational modifications) are often employed to get a global view of how a compound alters cellular function. For instance, after treating cells with this compound, researchers could analyze the expression levels of thousands of genes to see which pathways are upregulated or downregulated.
Investigation of Downstream Signaling Events
Once a primary target and pathway are implicated, research focuses on the specific downstream signaling events. This involves examining the chain of molecular interactions that occur after the compound binds to its initial target.
A common technique for this is Western blotting, which can detect changes in the levels and activation states (e.g., phosphorylation) of specific proteins in a signaling cascade. For example, if this compound were to inhibit a particular kinase, a Western blot could be used to show a decrease in the phosphorylation of that kinase's known substrate proteins.
Hydrogen Bonding and Other Non-Covalent Interactions with Biological Targets
The interaction between a small molecule like this compound and its biological target is governed by a variety of non-covalent forces. Hydrogen bonds are particularly crucial, as they are directional and contribute significantly to the specificity and affinity of binding. Other important interactions include ionic bonds, van der Waals forces, and hydrophobic interactions.
Computational methods, such as molecular docking, are frequently used to predict and visualize how a compound might fit into the binding site of a protein. These models can identify potential hydrogen bonds between the amide group or the pyridine (B92270) nitrogen of this compound and amino acid residues in the target protein. The insights from these computational studies can then guide further experimental work, such as site-directed mutagenesis, to confirm the importance of these specific interactions.
Preclinical Pharmacological Evaluation of 3 5 Methylpyridin 3 Yl Propanamide and Analogs
Pharmacodynamic Profiling in Relevant Biological Systems (e.g., cell lines, tissue cultures)
No information is available in the public domain regarding the in vitro pharmacodynamic properties of 3-(5-methylpyridin-3-yl)propanamide. Studies on relevant cell lines or tissue cultures to elucidate its mechanism of action, target engagement, and effects on cellular signaling pathways have not been published.
Efficacy Assessment in In Vivo Animal Models of Disease (e.g., pain, inflammation, cancer)
There are no published studies detailing the efficacy of this compound in established in vivo animal models for any disease state, including but not limited to pain, inflammation, or cancer.
Pharmacokinetic Studies (in vitro and in vivo animal models only)
Comprehensive pharmacokinetic data, which includes absorption, distribution, metabolism, and excretion (ADME), is crucial for the development of any potential therapeutic agent. However, no such data has been reported for this compound in either in vitro systems or in vivo animal models.
Absorption and Distribution Studies
Information regarding the absorption characteristics and tissue distribution of this compound following administration in animal models is not available.
Metabolic Stability and Metabolite Identification (in vitro and animal models)
There are no public records of studies investigating the metabolic stability of this compound in liver microsomes or other in vitro systems. Consequently, no information exists on the identification of its potential metabolites in animal models.
Excretion Pathways (animal models)
The routes and extent of excretion of this compound and its potential metabolites from the body have not been documented in any animal model.
Cross-Species Metabolic Comparisons (animal models)
Due to the absence of metabolic data for this compound in any single species, no cross-species metabolic comparisons in different animal models can be made.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and biological activity. nih.govacs.orgcecam.org For 3-(5-methylpyridin-3-yl)propanamide, these calculations can predict the most stable conformations—the various spatial arrangements of its atoms. The process involves solving the Schrödinger equation for the molecule, albeit with approximations, to determine the energy associated with different geometries. nih.gov
A thorough conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating the molecule's single bonds, particularly the bonds connecting the pyridine (B92270) ring, the propyl chain, and the amide group. Methods like Density Functional Theory (DFT) are often employed for their balance of accuracy and computational cost. acs.org Such studies can reveal the global minimum energy conformation as well as other low-energy conformers that might be relevant in biological systems. nih.gov It is known that ligands often bind to proteins in conformations that are not their absolute lowest energy state. nih.gov
The resulting data from these calculations, such as relative energies and rotational barriers, are crucial for building a comprehensive picture of the molecule's flexibility and preferred shapes.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 178.5° | 0.00 | 65.2 |
| 2 | 65.2° | 1.25 | 20.1 |
| 3 | -68.9° | 1.35 | 14.7 |
Note: This table is illustrative and represents the type of data generated from quantum chemical calculations.
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a protein target. researchgate.netnih.gov Pyridine and its derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects, making them interesting candidates for such studies. nih.govnih.govmdpi.com
A typical molecular docking study for this compound would involve:
Obtaining the 3D structure of a relevant biological target, such as an enzyme or receptor, often from a public database like the Protein Data Bank.
Generating various conformations of the this compound molecule.
Using a docking algorithm to place the ligand into the binding site of the protein in multiple orientations and conformations.
Scoring the resulting poses based on factors like intermolecular forces to estimate the binding affinity.
Potential targets for this compound could include protein kinases, which are often implicated in cancer and where pyridine-containing molecules have shown activity. mdpi.com The docking results can provide valuable insights into potential binding modes and help prioritize compounds for experimental testing. mdpi.com
Table 2: Illustrative Molecular Docking Results for this compound
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | TYR385, ARG513 |
| Epidermal Growth Factor Receptor (EGFR) | 2J78 | -7.9 | MET793, LYS745 |
| c-Abl Tyrosine Kinase | 2HYY | -9.1 | THR315, MET318, PHE382 |
Note: This table is for illustrative purposes. The binding affinities and interacting residues are hypothetical.
Molecular Dynamics Simulations for Ligand-Protein Interactions
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnumberanalytics.comresearchgate.net An MD simulation of the this compound-protein complex, identified through docking, would provide deeper insights into the stability of the interaction. rsc.org
The process involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and applying Newton's laws of motion to every atom. youtube.com Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the atoms is tracked, revealing:
The stability of the ligand in the binding pocket.
The flexibility of different parts of the protein and ligand.
The specific hydrogen bonds and other interactions that are maintained over time.
Conformational changes in the protein upon ligand binding. nih.gov
Analysis of MD trajectories, through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm the stability of the binding pose predicted by docking and provide a more accurate estimation of binding free energy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comacs.orgnih.gov To develop a QSAR model for a this compound series, one would first need to synthesize and test a range of analogues with variations in their structure.
For example, modifications could be made to the substitution pattern on the pyridine ring or to the propanamide side chain. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties. creative-biolabs.comnih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the measured biological activity (e.g., IC50 values). mdpi.comnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. nih.gov
Table 3: Illustrative QSAR Data for a Hypothetical Series of this compound Analogues
| Compound ID | Modification | LogP | Molecular Weight | Predicted pIC50 |
|---|---|---|---|---|
| 1 | None | 1.5 | 178.22 | 6.5 |
| 2 | 4-fluoro on pyridine | 1.7 | 196.21 | 6.8 |
| 3 | N-methyl on amide | 1.8 | 192.25 | 6.3 |
| 4 | 6-chloro on pyridine | 2.2 | 212.66 | 7.1 |
Note: This table is illustrative. The predicted pIC50 values are hypothetical and would be derived from a QSAR model.
Virtual Screening for Novel Scaffolds and Lead Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net If this compound were identified as a "hit" compound with some desirable activity, virtual screening could be employed for lead optimization. nih.govdanaher.comepa.gov
This process can take two main forms:
Ligand-based virtual screening: This method uses the structure of the known active compound, this compound, as a template to search for other molecules in a database with similar 2D or 3D features.
Structure-based virtual screening: This involves docking a large library of compounds into the binding site of the biological target to identify new molecules that are predicted to bind with high affinity. nih.gov
The goal is to identify novel scaffolds that may have improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles. The top-scoring compounds from the virtual screen would then be selected for experimental testing, streamlining the lead optimization process and reducing the reliance on costly and time-consuming synthesis and screening of large numbers of compounds. danaher.com
Advanced Analytical Methodologies in 3 5 Methylpyridin 3 Yl Propanamide Research
Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., metabolite profiling)
Chromatographic methods are indispensable for isolating and quantifying 3-(5-methylpyridin-3-yl)propanamide and its derivatives from intricate biological matrices such as plasma, urine, or tissue homogenates. These techniques are foundational for metabolite profiling, which seeks to identify and measure the complete set of small-molecule metabolites in a biological sample.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. rjptonline.org A reversed-phase HPLC (RP-HPLC) method is commonly developed for the separation of polar and non-polar compounds. ptfarm.pl For this compound, a C18 column would typically be employed, which separates compounds based on their hydrophobicity. rjptonline.org A gradient elution system, where the composition of the mobile phase is changed over time, allows for the effective separation of the parent compound from its more polar or non-polar metabolites. rjptonline.org The mobile phase often consists of an aqueous component (like a phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). ptfarm.plmdpi.com Detection is frequently achieved using a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). rjptonline.org
Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique, particularly for volatile or semi-volatile compounds. While this compound itself may not be sufficiently volatile, derivatization can be employed to increase its volatility and thermal stability, allowing for GC-based analysis. GC-MS provides excellent chromatographic resolution and mass-based identification, making it highly suitable for separating and identifying trace-level impurities or metabolites in complex samples. nih.govoiv.int
The table below illustrates a hypothetical HPLC method suitable for the quantification of this compound in a research setting.
Table 1: Example HPLC Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | ACE C18 (250x4.6mm, 5µm) | Provides reversed-phase separation based on hydrophobicity. rjptonline.org |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to improve peak shape and ionization for MS detection. sielc.com |
| Mobile Phase B | Acetonitrile | Organic solvent for eluting hydrophobic compounds. sielc.com |
| Gradient | 5% B to 95% B over 15 min | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale chromatography. rjptonline.org |
| Detection | DAD at 265 nm / ESI-MS | UV detection for quantification and Mass Spectrometry for identification. |
| Injection Volume | 10 µL | Standard volume for sample introduction. |
High-Resolution Spectroscopic Methods for Structural Elucidation of Metabolites and Impurities
Once potential metabolites or impurities of this compound are separated chromatographically, their exact molecular structures must be determined. High-resolution spectroscopic methods are critical for this structural elucidation, providing detailed information about molecular formula and connectivity. clariant.com
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements (typically with an error of less than 5 ppm). iosrjournals.org This precision allows for the unambiguous determination of the elemental composition of the parent compound and its metabolites. iosrjournals.org Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule of interest and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that helps to identify the core structure and the positions of metabolic modifications (e.g., hydroxylation, glucuronidation). clariant.comiosrjournals.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms in the molecule. nih.gov For more complex structures, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between atoms, allowing researchers to piece together the complete chemical structure of an unknown metabolite or impurity. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound Adducts This table shows predicted m/z values which are crucial for initial identification in HRMS analysis.
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₁₂N₂O + H]⁺ | 165.10224 |
| [M+Na]⁺ | [C₉H₁₂N₂O + Na]⁺ | 187.08418 |
| [M+K]⁺ | [C₉H₁₂N₂O + K]⁺ | 203.05812 |
| [M-H]⁻ | [C₉H₁₂N₂O - H]⁻ | 163.08768 |
Data sourced from PubChem. uni.lu
Isotopic Labeling for Metabolic Pathway Tracing
To definitively trace the metabolic fate of this compound and distinguish its metabolites from endogenous molecules, researchers use isotopic labeling. nih.gov This technique involves synthesizing the compound with one or more atoms replaced by their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). researchgate.net
When the isotopically labeled compound is introduced into a biological system, all its subsequent metabolites will retain the isotopic label. nih.gov These labeled metabolites can then be specifically detected using mass spectrometry. The mass spectrometer is set to look for the characteristic mass shift imparted by the heavy isotopes. For example, a metabolite of the labeled compound will appear in the mass spectrum at a higher mass-to-charge (m/z) ratio than its unlabeled, endogenous counterpart. nih.gov This creates a unique signature that allows for the confident identification and quantification of drug-derived metabolites, even at very low concentrations, without interference from the complex background of the biological matrix. nih.gov This approach is invaluable for mapping metabolic pathways and understanding the complete disposition of a compound in vivo. nih.gov
Table 3: Mass Increase for Isotopically Labeled this compound (C₉H₁₂N₂O)
| Labeling Pattern | Isotope Used | Number of Labels | Mass Increase (Da) | Purpose |
|---|---|---|---|---|
| Methyl Group Labeling | ¹³C | 1 | +1.00335 | Tracing fate of the methyl group. |
| Pyridine (B92270) Ring Labeling | ¹⁵N | 2 | +1.99402 | Tracing the integrity of the heterocyclic ring. |
| Propyl Chain Labeling | ¹³C | 3 | +3.00905 | Following the side chain metabolism. |
| Uniform Labeling | ¹³C | 9 | +9.03015 | General metabolic pathway tracing with a significant mass shift. |
Future Directions and Therapeutic Potential of 3 5 Methylpyridin 3 Yl Propanamide Scaffolds
Strategies for Further Optimization of Potency and Selectivity
Optimizing the potency and selectivity of pyridine-propanamide scaffolds is a key focus of medicinal chemistry. nih.gov Strategies often involve modifying the structure to enhance interactions with biological targets.
Structural Modifications:
Substitution: Introducing different functional groups at various positions on the pyridine (B92270) ring and propanamide side chain can significantly impact activity. For instance, adding a trifluoromethyl group can increase antimicrobial potency. nih.gov
Ring Fusion: Fusing other heterocyclic rings to the pyridine nucleus can intensify its biological properties. nih.govresearchgate.net
Functional Group Attachment: The addition of groups like amino, hydroxy, and methoxy (B1213986) can further enhance the bioactivity of the compound. nih.gov
A study on pyrazolopyridine 4-carboxamides, which share a similar structural motif, revealed that specific substitutions, such as an N1-tert-butyl group and aliphatic groups at the 3- and 6-positions, were crucial for their antimalarial activity. nih.gov This highlights the importance of detailed structure-activity relationship (SAR) studies in guiding optimization. nih.gov
Design and Synthesis of Prodrugs and Targeted Delivery Systems
Prodrugs are inactive compounds that are converted into active drugs within the body. This approach can overcome issues like poor solubility or rapid metabolism. researchgate.net For pyridine-containing compounds, replacing a part of the drug with a pyridine unit is a known prodrug design strategy. rsc.org
Prodrug Strategies:
Isoniazid (B1672263) as a Precedent: The anti-tubercular drug isoniazid is a well-known prodrug. It is activated by a bacterial peroxidase enzyme to form a radical that inhibits essential enzymes in Mycobacterium tuberculosis. wikipedia.org
Enzyme-Activated Prodrugs: A pyridine carboxamide derivative, MMV687254, was identified as a prodrug requiring AmiC-dependent hydrolysis for its anti-mycobacterial activity. nih.gov
Targeted Delivery Systems:
Targeted delivery systems aim to increase the concentration of a drug at its site of action, minimizing off-target effects.
Nanoparticle-Based Systems: Manganese-based nanoparticles are being explored for targeted tumor imaging and drug delivery. mdpi.com
"Two-in-One" Prodrugs: A novel approach involves tethering a chemotherapeutic agent to a photothermal agent to create a multifunctional prodrug for synergistic cancer therapy. acs.org
Exploration of New Therapeutic Applications for Pyridine-Propanamide Analogs
The versatility of the pyridine scaffold suggests that its derivatives could be effective against a wide range of diseases. nih.govrsc.org
Potential Therapeutic Areas:
Anticancer: Pyridine derivatives have shown promise as anticancer agents. rsc.orgmdpi.com For example, a hybrid of 1,3,4-oxadiazole (B1194373) and pyridine exhibited potent activity against several cancer cell lines. acs.org Metal complexation of pyridine derivatives is also being investigated to enhance their anticancer properties. researchgate.net
Antimicrobial: The development of new antibiotics is crucial to combat multidrug-resistant pathogens. nih.gov Pyridine-containing compounds have demonstrated antibacterial and antifungal activities. nih.govnih.gov
Neurodegenerative Diseases: Due to the role of the cannabinoid type 2 receptor (CB2) in neuroinflammation, fluorinated pyridine derivatives are being developed as imaging agents for conditions like amyotrophic lateral sclerosis (ALS). nih.gov
Antimalarial: As resistance to current antimalarial drugs grows, new therapies are needed. nih.gov Pyrazolopyridine derivatives have been identified as a promising class of antimalarial compounds. nih.gov
Pain Management: A novel TRPV1 antagonist, JTS-653, which contains a methylpyridine moiety, has shown high potency in preclinical models of pain. nih.gov
Challenges and Opportunities in Preclinical Development of this Chemical Class
Despite the promise of pyridine-propanamide scaffolds, several challenges must be addressed during preclinical development.
Challenges:
Metabolic Stability: Low metabolic stability is an inherent issue with some pyridine-based scaffolds, which can lead to poor performance in vivo. nih.gov
Toxicity: The potential for in vivo release of toxic ions from metal-based pyridine complexes is a concern that requires thorough long-term safety studies. mdpi.com
Drug Resistance: The emergence of drug resistance is a significant hurdle for antimicrobial and anticancer agents. nih.gov
Opportunities:
Dual-Mechanism of Action: Identifying compounds with dual mechanisms of action, such as a pyridine carboxamide derivative that inhibits M. tuberculosis growth and induces autophagy in host cells, offers a promising strategy to combat drug resistance. nih.gov
Privileged Scaffold: The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to interact with a wide range of biological targets. nih.govrsc.org
Advancements in Synthesis: Continuous improvements in synthetic methodologies allow for the creation of diverse libraries of pyridine derivatives for high-throughput screening and optimization. nih.gov
The continued exploration and development of 3-(5-methylpyridin-3-yl)propanamide and its analogs hold significant potential for the discovery of new and effective therapies for a variety of diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(5-methylpyridin-3-yl)propanamide?
- Methodology : Amidation reactions are commonly employed. For example, coupling a pyridine-containing carboxylic acid derivative with an amine using activating agents like HATU ( ). Recrystallization in ethanol (yield: ~65%) ensures purity, as demonstrated in analogous propanamide syntheses ().
- Key Considerations : Optimize reaction stoichiometry and temperature to avoid side products like unreacted intermediates.
Q. How is the compound purified and characterized post-synthesis?
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization (e.g., ethanol) are effective ( ).
- Characterization :
- NMR : Analyze , , and NMR spectra to confirm functional groups ( ).
- X-ray Crystallography : Determine molecular geometry and hydrogen bonding (e.g., N–H⋯N interactions, dihedral angles <2° between aromatic rings) ().
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., 60.03% C, 5.48% H, 25.86% N) ( ).
Q. What analytical techniques are critical for verifying structural integrity?
- Spectral Analysis : Use HR ESI + MS for molecular weight confirmation ().
- Crystallographic Refinement : Employ SHELXL-97 ( ) to resolve hydrogen atom positions and thermal displacement parameters (e.g., ) ( ).
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., hydrogen bonding vs. π-π stacking) be resolved?
- Approach : Use SHELX software ( ) to refine hydrogen bonding parameters (e.g., N–H⋯O = 2.968 Å) and analyze π-π interactions (center-to-center distance: 3.828 Å) ().
- Data Validation : Cross-reference with DFT calculations to validate non-covalent interactions.
Q. What experimental design considerations are critical for studying the compound’s stability under varying conditions?
- Methodology : Conduct accelerated degradation studies (e.g., pH, temperature, light exposure) with HPLC monitoring ( ).
- Key Parameters : Measure logP (hydrophobicity) to predict solubility and degradation pathways ().
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Tools : Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors (e.g., CB2 cannabinoid receptors, based on oxadiazolyl-propionamide analogs) ().
- Validation : Compare predicted binding affinities with experimental IC values from radiolabeling assays.
Q. How are contradictions in spectral data (e.g., NMR shifts vs. X-ray results) addressed?
- Resolution : Perform variable-temperature NMR to detect dynamic effects (e.g., conformational flexibility).
- Cross-Validation : Overlay crystallographic dihedral angles (e.g., 1.87° between pyridine and pyrazole rings) with NMR-derived NOE correlations ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
